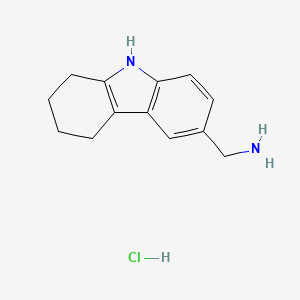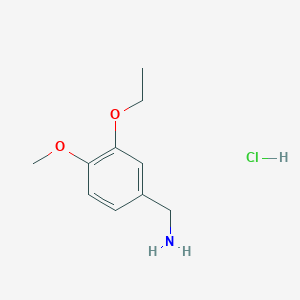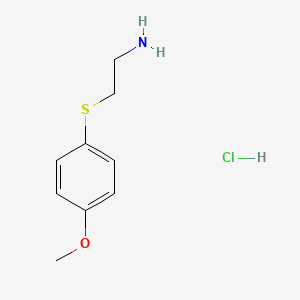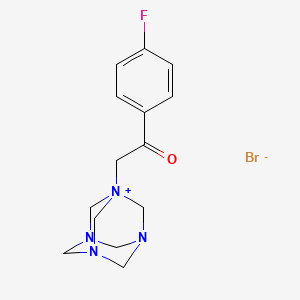
Agn-PC-0N4O06
Overview
Description
Agn-PC-0N4O06 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0N4O06 involves several methods, including chemical reduction, biological artificial methods, and photochemical methods. One common approach is the chemical reduction method, where silver (I) nitrate is used as a precursor, and hydrogen peroxide acts as a reducing agent. The reaction is typically carried out in an aqueous solution with poly (vinyl pyrrolidone) as a dispersant .
Industrial Production Methods
Industrial production of this compound often employs green synthesis techniques to minimize environmental impact. For instance, using plant extracts as reducing and stabilizing agents has been explored. This method not only reduces the use of hazardous chemicals but also enhances the biocompatibility of the compound .
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0N4O06 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions are common, especially in the presence of reducing agents like hydrogen peroxide.
Substitution: Substitution reactions can occur, where certain functional groups in the compound are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen peroxide and sodium borohydride are frequently used as reducing agents.
Substitution: Various halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different silver oxides, while reduction typically produces elemental silver.
Scientific Research Applications
Agn-PC-0N4O06 has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions due to its high reactivity and stability.
Biology: The compound has antimicrobial properties, making it useful in developing antibacterial agents.
Medicine: this compound is explored for its potential in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of electronic components, sensors, and other industrial applications
Mechanism of Action
The mechanism by which Agn-PC-0N4O06 exerts its effects involves its interaction with molecular targets and pathways. In biological systems, the compound can disrupt microbial cell membranes, leading to cell death. In chemical reactions, its catalytic properties facilitate various transformations by lowering the activation energy required for the reactions .
Comparison with Similar Compounds
Similar Compounds
Silver Nanoparticles: Similar in composition but differ in size and shape, affecting their reactivity and applications.
Gold Nanoparticles: Share some properties with Agn-PC-0N4O06 but have different catalytic and biological activities.
Copper Nanoparticles: Similar in their antimicrobial properties but differ in their stability and reactivity.
Uniqueness
This compound stands out due to its unique combination of stability, reactivity, and biocompatibility. Its ability to be synthesized through green methods further enhances its appeal for various applications .
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-(3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decan-1-yl)ethanone;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN4O.BrH/c15-13-3-1-12(2-4-13)14(20)5-19-9-16-6-17(10-19)8-18(7-16)11-19;/h1-4H,5-11H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOFYMMOYZFIMF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2CN3CN1C[N+](C2)(C3)CC(=O)C4=CC=C(C=C4)F.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440180 | |
| Record name | AGN-PC-0N4O06 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7468-87-3 | |
| Record name | 3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decane, 1-[2-(4-fluorophenyl)-2-oxoethyl]-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7468-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 402765 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007468873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC402765 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402765 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | AGN-PC-0N4O06 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


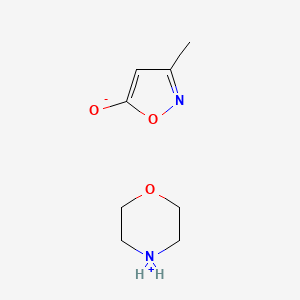
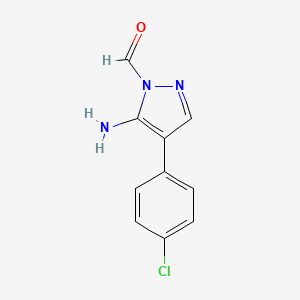
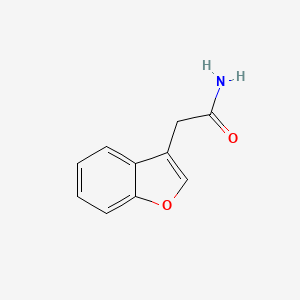

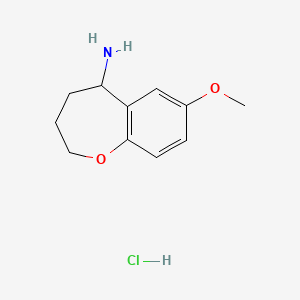
![2-[(2-Methylpropan-2-yl)oxy]benzamide](/img/structure/B7946050.png)
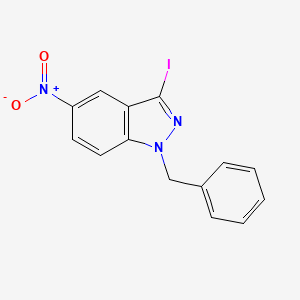
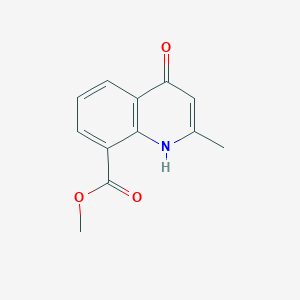
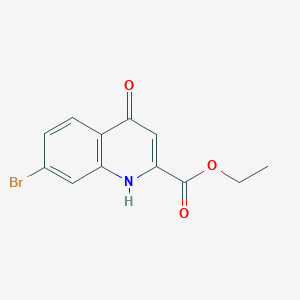
![2-[3-Nitro-4-[(2,2,2-trifluoroacetyl)amino]phenyl]acetic acid](/img/structure/B7946093.png)

